molecular formula C22H24FN3OS B2654053 N-(3-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893789-17-8

N-(3-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2654053
CAS No.: 893789-17-8
M. Wt: 397.51
InChI Key: IAPGSNKBVATHAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the spiro[cycloheptane-1,2’-quinazoline] ring system, the introduction of the fluorophenyl group, and the attachment of the acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the spiro[cycloheptane-1,2’-quinazoline] ring system, the fluorophenyl group, and the acetamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the fluorine atom, the amide group, and the sulfur atom could potentially make this compound reactive under certain conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could potentially increase its lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Synthesis and Biological Activity

Spiro compounds and quinazoline derivatives have been extensively studied for their synthesis methods and biological activities. For instance, spiro compounds derived from quinazoline and cycloheptane structures have shown significant anti-monoamine oxidase and antitumor activities. The synthesis of these compounds involves the reaction of specific precursors to produce sulfanyl-substituted derivatives, highlighting the importance of structural modification in enhancing biological activity (Markosyan et al., 2015).

Antimicrobial and Antitumor Properties

Spiro[indol-thiazolidon-2,4-diones] and related sulfonamide derivatives have been synthesized and tested for their antimicrobial and antitumor properties. The novel synthesis routes of these compounds allow for the introduction of fluorine and other substituents, enhancing their biological efficacy. Some of these compounds have demonstrated potent antimicrobial activities against pathogenic bacteria and fungi, as well as cytotoxic activities against cancer cell lines, showcasing their potential as therapeutic agents (Abeer N. Al-Romaizan, 2020).

Antioxidant Activities

Fluorinated spiro[oxindole-thiazolidine] compounds fused with sulfur and phosphorus heterocycles have been synthesized and evaluated for their antioxidant activities. These studies underscore the role of fluorination and heterocycle fusion in modulating the antioxidant properties of spiro compounds, which can be crucial for developing new therapeutic agents with potential stress-protective and anti-inflammatory effects (T. Ali & R. M. Abdel-Rahman, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3OS/c23-16-8-7-9-17(14-16)24-20(27)15-28-21-18-10-3-4-11-19(18)25-22(26-21)12-5-1-2-6-13-22/h3-4,7-11,14,25H,1-2,5-6,12-13,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPGSNKBVATHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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